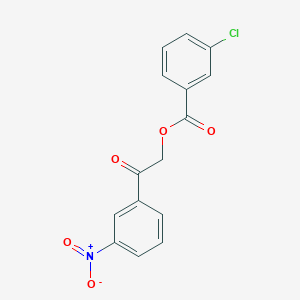
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate
描述
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate, also known as NBD-Cl, is a chemical compound commonly used in scientific research. It is a fluorescent labeling reagent that is used to label proteins and other biomolecules for detection and analysis. NBD-Cl has a wide range of applications in various fields of research, including biochemistry, molecular biology, and biophysics.
作用机制
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate involves the formation of a covalent bond between the reagent and the target molecule. The reagent contains a highly reactive chloroformate group that reacts with the amino group of the target molecule to form a stable carbamate linkage. The resulting product is a fluorescently labeled molecule that can be detected and analyzed using various techniques, such as gel electrophoresis, chromatography, and fluorescence microscopy.
Biochemical and physiological effects:
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it should be noted that the labeling of biomolecules with 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate may alter their properties and affect their function. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the target molecule.
实验室实验的优点和局限性
The main advantages of using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in lab experiments are its high sensitivity, versatility, and ease of use. 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is highly fluorescent and can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. It is also relatively easy to use and does not require any specialized equipment or expertise.
However, there are also some limitations to using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in lab experiments. One limitation is that the labeling efficiency may vary depending on the target molecule and the labeling conditions. Therefore, it is important to carefully optimize the labeling conditions to achieve the desired labeling efficiency. Another limitation is that the labeling of biomolecules with 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate may alter their properties and affect their function. Therefore, it is important to carefully validate the results obtained using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate labeling.
未来方向
There are several future directions for the use of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in scientific research. One direction is the development of new labeling strategies that can improve the efficiency and specificity of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate labeling. Another direction is the application of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in the study of protein dynamics and interactions in living cells. This would require the development of new methods for introducing 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate into cells and imaging the labeled molecules in real-time. Finally, the use of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in the development of new diagnostic and therapeutic agents is also an area of active research. This would require the development of new 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate derivatives that can selectively target specific biomolecules or disease states.
科学研究应用
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is widely used in scientific research as a fluorescent labeling reagent. It is commonly used to label proteins, peptides, and other biomolecules for detection and analysis. 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is particularly useful in the study of protein-protein interactions, protein-ligand interactions, and protein conformational changes. It is also used in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
属性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGFLFTWMONJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)
![(2,4-dimethylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935493.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B3935495.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3935503.png)
![(4-methylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935515.png)
![(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935527.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935531.png)
![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[3-(2-methoxyphenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B3935542.png)
![(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3935545.png)
![10-(4-fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B3935547.png)
![N-(4-{[(1-isopropyl-2-methylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3935560.png)

![2-[5-(2-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3935580.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935586.png)